2-(2-Chlorophenyl)-4,4-dimethylisoquinoline-1,3-dione 2-(2-Chlorophenyl)-4,4-dimethylisoquinoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 329269-37-6
VCID: VC18207854
InChI: InChI=1S/C17H14ClNO2/c1-17(2)12-8-4-3-7-11(12)15(20)19(16(17)21)14-10-6-5-9-13(14)18/h3-10H,1-2H3
SMILES:
Molecular Formula: C17H14ClNO2
Molecular Weight: 299.7 g/mol

2-(2-Chlorophenyl)-4,4-dimethylisoquinoline-1,3-dione

CAS No.: 329269-37-6

Cat. No.: VC18207854

Molecular Formula: C17H14ClNO2

Molecular Weight: 299.7 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chlorophenyl)-4,4-dimethylisoquinoline-1,3-dione - 329269-37-6

Specification

CAS No. 329269-37-6
Molecular Formula C17H14ClNO2
Molecular Weight 299.7 g/mol
IUPAC Name 2-(2-chlorophenyl)-4,4-dimethylisoquinoline-1,3-dione
Standard InChI InChI=1S/C17H14ClNO2/c1-17(2)12-8-4-3-7-11(12)15(20)19(16(17)21)14-10-6-5-9-13(14)18/h3-10H,1-2H3
Standard InChI Key ZUWUBMKCDVTZBY-UHFFFAOYSA-N
Canonical SMILES CC1(C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3Cl)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Features

The systematic IUPAC name for this compound is 2-(2-chlorophenyl)-4,4-dimethylisoquinoline-1,3-dione . Its structure consists of an isoquinoline backbone fused with a dione moiety at positions 1 and 3, substituted at position 2 with a 2-chlorophenyl group and at position 4 with two methyl groups. The SMILES notation CC1(C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3Cl)C\text{CC1(C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3Cl)C} accurately represents its connectivity .

Physicochemical Properties

Key physicochemical parameters include:

  • Molecular Weight: 299.7 g/mol

  • Topological Polar Surface Area (TPSA): 37.4 Ų, indicating moderate polarity

  • Solubility: Experimental aqueous solubility at pH 7.4 is 44.3 µg/mL

  • Monoisotopic Mass: 299.0713064 Da

The compound’s limited solubility in aqueous media suggests challenges in bioavailability, a common issue for hydrophobic heterocycles.

Synthesis and Structural Optimization

Core Synthetic Strategies

The synthesis of isoquinoline-dione derivatives typically involves cyclization reactions of substituted benzamides or acrylamides. For 2-(2-chlorophenyl)-4,4-dimethylisoquinoline-1,3-dione, a plausible route involves:

  • Alkylation of 4,4-Dimethylisoquinoline-1,3-dione: Reaction with 1-bromo-2-chloroethane in the presence of potassium carbonate and trimethylamine .

  • Piperazine Coupling: Subsequent nucleophilic substitution with 2-chlorophenylpiperazine under thermal conditions .

A representative procedure from analogous compounds involves heating 2-(2-chloroethyl)-4,4-dimethylisoquinoline-1,3-dione with excess piperazine derivative at 140°C for 30 minutes, followed by purification via column chromatography .

Applications and Future Directions

Therapeutic Prospects

The compound’s α2B_{2B}-AR antagonism positions it as a candidate for:

  • Antithrombotic Therapy: Addressing residual platelet reactivity in aspirin- or clopidogrel-resistant patients .

  • Neuroprotection: Modulation of adrenergic signaling in cerebral ischemia .

Challenges and Optimization Opportunities

  • Bioavailability Enhancement: Prodrug strategies or nanoformulations to improve solubility .

  • Selectivity Profiling: Avoiding off-target effects on related adrenergic receptor subtypes .

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